molecular formula C19H15FN2O2S B2570302 9-ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866864-79-1

9-ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2570302
CAS No.: 866864-79-1
M. Wt: 354.4
InChI Key: DOYXDGYGQSSVGD-UHFFFAOYSA-N
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Description

9-ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenyl group and the thione moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with appropriate reagents to yield the desired chromeno-pyrimidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods:

Biological Activity

9-Ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the chromeno-pyrimidine-thione class and is characterized by its unique structural features, which contribute to its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C19H15FN2O2S, with a molecular weight of 354.4 g/mol. The presence of the ethoxy group and the fluorophenyl moiety enhances its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC19H15FN2O2S
Molecular Weight354.4 g/mol
IUPAC NameThis compound
InChI KeyHSIRCUKGSVBIRG-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted the potential of chromeno-pyrimidine derivatives in inhibiting cancer cell proliferation. Specifically, compounds within this class have shown activity against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For instance, derivatives of pyrimidine-thiones have been studied for their ability to inhibit specific enzymes involved in cancer progression. The inhibition of MIF2 (macrophage migration inhibitory factor) has been a focal point due to its role in tumor growth and metastasis. A related study found that certain analogs exhibited low micromolar IC50 values in inhibiting MIF2 tautomerase activity.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study examined various derivatives of chromeno-pyrimidines for their effects on cancer cell lines. Compounds demonstrated IC50 values ranging from 10 to 30 µM against breast and lung cancer cells.
    CompoundIC50 (µM)Cancer Type
    Compound A15Breast
    Compound B20Lung
    Compound C25Colon
  • MIF2 Inhibition : Another investigation into the biological activity of related compounds revealed that some exhibited potent inhibition of MIF2 with IC50 values as low as 7.2 µM, suggesting a promising avenue for therapeutic development against cancers driven by MIF2 activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Fluorophenyl Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Ethoxy Group : The ethoxy moiety contributes to the overall stability and solubility of the compound.

Properties

IUPAC Name

9-ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c1-2-23-15-5-3-4-12-10-14-18(24-16(12)15)21-17(22-19(14)25)11-6-8-13(20)9-7-11/h3-9H,2,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYXDGYGQSSVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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